Bienvenue dans la boutique en ligne BenchChem!

Ardisianone

Antileukemic activity HL-60 Cytotoxicity

Ardisianone is a plant-derived alkyl benzoquinone (C24H38O5, MW 406.56) isolated from Ardisia virens Kurz and Ardisia compressa. It belongs to the 1,4-benzoquinone class and has documented in vitro antileukemic activity, most notably against the HL-60 acute promyelocytic leukemia (APL) cell line.

Molecular Formula C24H38O5
Molecular Weight 406.6 g/mol
CAS No. 66398-68-3
Cat. No. B1207079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArdisianone
CAS66398-68-3
Molecular FormulaC24H38O5
Molecular Weight406.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(CC1=CC(=O)C=C(C1=O)OC)OC(=O)C
InChIInChI=1S/C24H38O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-22(29-19(2)25)17-20-16-21(26)18-23(28-3)24(20)27/h16,18,22H,4-15,17H2,1-3H3
InChIKeyCVZNKLNAHBTINT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ardisianone (CAS 66398-68-3) Procurement Guide: A Multi-Mechanism Alkyl Benzoquinone for AML Research


Ardisianone is a plant-derived alkyl benzoquinone (C24H38O5, MW 406.56) isolated from Ardisia virens Kurz and Ardisia compressa [1]. It belongs to the 1,4-benzoquinone class and has documented in vitro antileukemic activity, most notably against the HL-60 acute promyelocytic leukemia (APL) cell line [2]. Unlike many single-mechanism cytotoxic natural products, ardisianone simultaneously triggers caspase-dependent apoptosis and gasdermin D-mediated pyroptosis, while also inducing differentiation of surviving leukemic cells [2]. This polypharmacological profile distinguishes it for AML-focused research procurement.

Why Ardisianone Cannot Be Replaced by Generic Alkyl Benzoquinones in Leukemia Research


Alkyl benzoquinones as a class exhibit variable cytotoxic potency, but their mechanisms are predominantly limited to apoptosis induction or ROS generation [1]. Ardisianone is distinguished by a unique triple-action profile—apoptosis, pyroptosis, and differentiation—that has not been reported for close structural analogs such as cornudentanone, maesanin, or embelin [2]. Simple substitution with another alkyl benzoquinone would sacrifice the pyroptotic and differentiation-inducing dimensions, which are critical for studies targeting IAP-downregulation and gasdermin D pathways [2]. The quantitative evidence below demonstrates that ardisianone occupies a distinct mechanistic and potency niche.

Ardisianone Quantitative Differentiation Evidence Against Closest Analogs


HL-60 Cytotoxicity: Ardisianone vs. Maesanin (Cross-Study Potency Comparison)

Ardisianone demonstrates substantially higher potency against HL-60 leukemia cells compared to the structurally related alkyl benzoquinone maesanin. In the MTT assay, ardisianone achieved IC50 values of 1.87 μM (24 h) and 1.67 μM (48 h) [1]. Maesanin, a 1,4-benzoquinone from Maesa lanceolata, exhibited an IC50 of 4.5 μg/mL against HL-60 cells [2]. Using the approximate molecular weight of maesanin (362.5 g/mol), this converts to ~12.4 μM, indicating ardisianone is approximately 6.6- to 7.4-fold more potent on a molar basis. This potency advantage is at the level of cross-study comparison and supports prioritization of ardisianone over maesanin for HL-60-based antileukemic screening.

Antileukemic activity HL-60 Cytotoxicity IC50

Dual Apoptosis-Pyroptosis Induction: A Mechanism Not Shared by Cornudentanone or Maesanin

Ardisianone is the only alkyl benzoquinone reported to induce both caspase-dependent apoptosis and gasdermin D-mediated pyroptosis in HL-60 cells [1]. Western blot analysis confirmed that ardisianone (1–5 μM, 24–48 h) activates caspase-8 and caspase-3, degrades the caspase-8 substrate Bid, and downregulates IAP family proteins (cIAP1, cIAP2, survivin), while simultaneously triggering pyroptotic markers including gasdermin D cleavage, HMGB1 release, and caspase-1/-5 activation [1]. In contrast, the closest structural analogs—cornudentanone and maesanin—have only been characterized for general cytotoxicity without evidence of pyroptosis induction [2]. The dual cell death mechanism is corroborated by transmission electron microscopy showing pyroptotic morphology (pore formation, membrane rupture) alongside apoptotic features [1].

Apoptosis Pyroptosis Gasdermin D Programmed cell death IAP

Leukemic Cell Differentiation: Ardisianone-Induced CD11b/CD68 Upregulation vs. ATRA Baseline

Beyond cytotoxicity, ardisianone induces differentiation of surviving HL-60 cells into monocyte-like and macrophage-like lineages. Treatment with ardisianone (0.5–2 μM, 72 h) significantly increased expression of CD11b and CD68, two established markers of monocyte/macrophage differentiation, as confirmed by Wright–Giemsa staining showing characteristic morphological changes [1]. This differentiation-inducing property parallels the clinical mechanism of all-trans retinoic acid (ATRA), the standard-of-care differentiation therapy for APL, which also upregulates CD11b in HL-60 cells [2]. While ATRA achieves differentiation at 1 μM, ardisianone offers the unique combination of simultaneous differentiation and dual programmed cell death, a profile not achievable with ATRA alone. Cornudentanone and maesanin have no published differentiation data .

Differentiation therapy CD11b CD68 Monocyte Macrophage HL-60

NCI-H460 Lung Cancer Selectivity: Ardisianone vs. Cornudentanone (Direct Head-to-Head)

In a direct head-to-head comparison from the same phytochemical fractionation study, ardisianone (compound 7) and cornudentanone (compound 8) were both isolated from Ardisia cornudentata roots and tested against the NCI-H460 non-small cell lung cancer cell line . Ardisianone displayed an IC50 of 2.3 μg/mL, while cornudentanone exhibited an IC50 of 2.5 μg/mL, representing a modest but measurable 8.7% greater potency for ardisianone . Both compounds showed selective activity against NCI-H460 among the panel tested. However, when combined with the unique mechanistic profile of ardisianone (apoptosis + pyroptosis + differentiation), this potency edge reinforces its selection over cornudentanone for applications requiring both lung cancer cytotoxicity and programmed cell death mechanistic studies.

NCI-H460 Lung cancer Selective cytotoxicity Cornudentanone

Multi-Cell Line Pan-Cytotoxicity: Ardisianone Among the Most Potent from Ardisia virens

In a comprehensive bioassay-guided fractionation of Ardisia virens, seven cytotoxic constituents were identified, including ardisianone (compound 18), cornudentanone (compound 19), and ardisianol (compound 31), all displaying IC50 values ≤4 μg/mL against MCF-7 (breast), NCI-H460 (lung), and SF-268 (CNS) cancer cell lines [1]. The study identified ardisianone as one of only seven compounds (out of 48 isolated) meeting the ≤4 μg/mL potency threshold across all three cell lines, establishing it as part of the most potent subset from this medicinal plant [1]. Unlike several other active constituents (compounds 3, 10–12) which are alkyl phenols or resorcinol derivatives, ardisianone and cornudentanone are the only alkyl benzoquinones in this high-potency group, with ardisianone being the structurally distinct 2-acetoxypentadecyl-6-methoxy-1,4-benzoquinone [1].

Pan-cytotoxicity MCF-7 SF-268 NCI-H460 Natural product

High-Impact Procurement Scenarios for Ardisianone Based on Quantitative Differentiation


AML Mechanistic Studies Requiring Simultaneous Apoptosis and Pyroptosis Readouts

Researchers investigating programmed cell death in AML can use ardisianone as a single-agent tool to simultaneously activate caspase-dependent apoptosis (via TNFR2 upregulation, caspase-8/-3, Bid cleavage) and gasdermin D-mediated pyroptosis (via caspase-1/-5, HMGB1 release) in HL-60 cells at 1–5 μM [1]. This dual mechanism is validated by caspase inhibitor rescue experiments (Q-VD-OPh) and TEM-confirmed pyroptotic morphology, eliminating the need for combination treatments or multiple compounds [1].

Differentiation Therapy Screening in APL Models

Ardisianone induces HL-60 differentiation into monocyte/macrophage-like cells at 0.5–2 μM (72 h), evidenced by CD11b/CD68 upregulation and Wright–Giemsa morphological confirmation [1]. This makes it suitable for screening campaigns studying differentiation-based antileukemic strategies, either as a standalone agent or in comparison with ATRA, where ardisianone uniquely adds pyroptotic cell death to the differentiation response [1][2].

Multi-Cell Line Anticancer Screening with an Alkyl Benzoquinone Chemotype

For natural product-focused screening libraries, ardisianone offers validated pan-cytotoxicity (IC50 ≤4 μg/mL) against MCF-7, NCI-H460, and SF-268 cell lines [3]. Its potency across breast, lung, and CNS cancer histotypes, combined with a mechanism distinct from simple apoptosis-inducing quinones, makes it a high-value inclusion for phenotype-based screening decks seeking chemical diversity within the benzoquinone scaffold [3].

IAP-Targeted and Gasdermin D Pathway Research

Ardisianone's demonstrated downregulation of cIAP1, cIAP2, and survivin, coupled with gasdermin D cleavage, positions it as a chemical probe for studying IAP-dependent apoptosis resistance and gasdermin-mediated pyroptosis in leukemia [1]. This is a distinct application not addressable by IAP antagonists (e.g., SMAC mimetics) alone, which typically induce apoptosis without concomitant pyroptosis [1].

Quote Request

Request a Quote for Ardisianone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.